5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the use of chlorinating agents to introduce the chlorine atom at the 5-position and methoxylating agents for the methoxy group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position .
Scientific Research Applications
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Research: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine include:
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine
- 5-Chloropyrazolo[1,5-a]pyrimidin-7-yl-(4-methoxyphenyl)methanone
- 5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-4-11-6(2-3-9-11)10-7(5)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGIBSHMJNOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CC=N2)N=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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